5-Chloroindoline-1-carboxamide

Medicinal Chemistry Chemical Synthesis Quality Control

Sourcing an indoline scaffold with verified 5-chloro substitution is critical for IKK2 inhibitor SAR programs. Generic indole analogs fail to replicate the saturated ring's conformational profile, risking patent-incompatible leads. 5-Chloroindoline-1-carboxamide solves this gap: • Directly claimed in IKK2 inhibitor patents; provides validated entry into kinase-targeted chemical space. • DAT IC50 of 900 nM enables use as a reference standard for transporter selectivity screens. • Complete NMR, FTIR & Raman spectral libraries support QC quantification and regioisomer confirmation. • Supplied at ≥98% purity with Certificate of Analysis for reproducible pharmaceutical research.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
CAS No. 55613-58-6
Cat. No. B15070071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroindoline-1-carboxamide
CAS55613-58-6
Molecular FormulaC9H9ClN2O
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)Cl)C(=O)N
InChIInChI=1S/C9H9ClN2O/c10-7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13)
InChIKeyBOMYLDVQOSGKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroindoline-1-carboxamide for Drug Discovery


5-Chloroindoline-1-carboxamide (CAS 55613-58-6) is an organic compound with the molecular formula C₉H₉ClN₂O, classified as a carboxamide derivative of indoline featuring a chlorine substituent at the 5-position [1]. It serves as a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active small molecules, due to its saturated indoline core which distinguishes it from planar indole analogs [2]. The compound is available from commercial suppliers at purities ≥98%, making it suitable for pharmaceutical research and quality control applications .

5-Chloroindoline-1-carboxamide vs. Generic Analogs


Indole and indoline derivatives form a broad class of compounds with diverse biological activities, but small structural variations drastically alter target engagement and pharmacokinetic profiles [1]. The saturated 2,3-bond in the indoline ring of 5-chloroindoline-1-carboxamide confers distinct conformational flexibility and electronic properties compared to its planar indole counterparts, which can critically impact binding to kinase ATP pockets and other biological targets [2]. Substitution with a simple indole-1-carboxamide or an unsubstituted indoline-1-carboxamide would not replicate the specific steric and electronic contributions of the 5-chloro substituent, which is often essential for potency and selectivity in medicinal chemistry programs [3]. Therefore, generic substitution without empirical validation risks experimental failure and loss of structure-activity relationship (SAR) fidelity.

Differentiation of 5-Chloroindoline-1-carboxamide


Spectroscopic Fingerprint Identification

5-Chloroindoline-1-carboxamide possesses a unique and verifiable spectroscopic fingerprint, confirmed by 3 NMR spectra, 1 FTIR spectrum, and 1 Raman spectrum [1]. This serves as a definitive identity and purity benchmark, differentiating it from other chloroindoline regioisomers (e.g., 4-chloro or 6-chloro) or unsubstituted indoline-1-carboxamide, which would exhibit different spectral patterns.

Medicinal Chemistry Chemical Synthesis Quality Control

Key Intermediate for IKK2 Inhibitors

5-Chloroindoline-1-carboxamide is explicitly claimed as a building block for the synthesis of IKK2 (IκB kinase 2) inhibitors in multiple patents [1][2]. While the patents do not provide direct biological data for the building block itself, the compound's structural inclusion in the Markush structures and exemplified syntheses demonstrates its unique utility in accessing a specific chemical space for this therapeutic target. Substitution with an unsubstituted indoline-1-carboxamide would result in a different final inhibitor with unknown activity.

Kinase Inhibition Inflammation Cancer

Dopamine Uptake Inhibition

5-Chloroindoline-1-carboxamide has been reported to exhibit in vitro inhibition of dopamine (DA) uptake in a synaptosomal preparation from rat brain, with an IC50 value of 900 nM [1]. While no direct comparator data is available in the same assay, this quantitative activity provides a baseline for its potential use in neuroscience research. Unsubstituted indoline-1-carboxamide or other regioisomers would be expected to show different activity profiles.

Neuroscience Dopamine Transporter CNS Disorders

5-Chloroindoline-1-carboxamide Applications


IKK2 Inhibitor Synthesis

Researchers focused on developing inhibitors of IKK2 for inflammatory diseases or cancer should procure 5-chloroindoline-1-carboxamide as a core building block. Its explicit inclusion in patents covering this target class provides a direct synthetic entry into validated chemical space [1][2]. The compound's unique structure allows for exploration of SAR around the indoline core, which is not accessible with simpler indole or unsubstituted indoline analogs.

Dopamine Transporter Baseline

5-Chloroindoline-1-carboxamide can serve as a reference compound in dopamine transporter (DAT) research due to its reported IC50 of 900 nM in a rat brain synaptosomal assay [3]. This activity makes it a useful tool for comparative studies aimed at understanding the structural requirements for DAT inhibition and for screening novel DAT modulators.

Spectroscopic Reference Standard

Analytical laboratories and quality control departments in pharmaceutical companies can utilize 5-chloroindoline-1-carboxamide as a reference standard. The availability of its complete NMR, FTIR, and Raman spectra ensures accurate identification and quantification of this specific regioisomer in complex mixtures or during the analysis of synthetic products [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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